
4-Morpholinecarboximidamide, N-(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- is a chemical compound with the molecular formula C11H14ClN3O It is known for its unique structure, which includes a morpholine ring, a carboximidamide group, and a 3-chlorophenyl group
Vorbereitungsmethoden
The synthesis of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)- typically involves the reaction of 3-chloroaniline with morpholine and cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment to maintain the necessary reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the carboximidamide group and the formation of corresponding amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Morpholinecarboximidamide, N-(3-chlorophenyl)- can be compared with other similar compounds, such as:
4-Morpholinecarboximidamide: Lacks the 3-chlorophenyl group, resulting in different chemical and biological properties.
N-(3-chlorophenyl)carboximidamide: Lacks the morpholine ring, leading to variations in its reactivity and applications.
3-Chloroaniline: A precursor in the synthesis of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)-, with distinct chemical properties and uses.
The uniqueness of 4-Morpholinecarboximidamide, N-(3-chlorophenyl)- lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
54434-06-9 |
|---|---|
Molekularformel |
C11H14ClN3O |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
N'-(3-chlorophenyl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C11H14ClN3O/c12-9-2-1-3-10(8-9)14-11(13)15-4-6-16-7-5-15/h1-3,8H,4-7H2,(H2,13,14) |
InChI-Schlüssel |
CDPVHAXCHWVARH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=NC2=CC(=CC=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


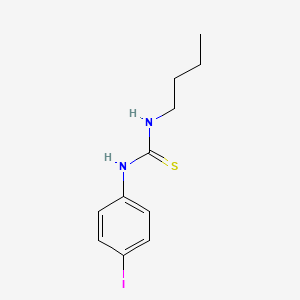
![1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14631888.png)
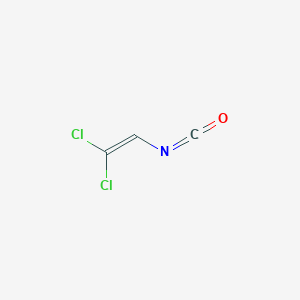
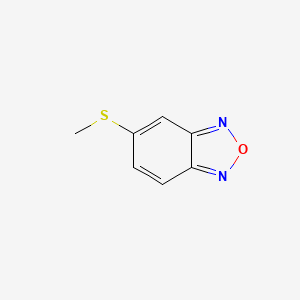
![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)
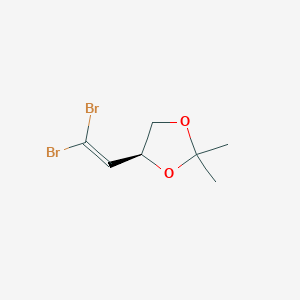
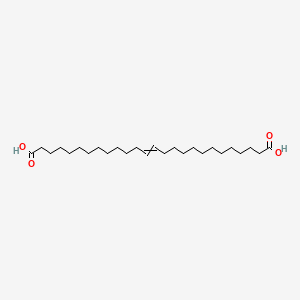
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


